molecular formula C26H30N4O3 B4965942 1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4965942
M. Wt: 446.5 g/mol
InChI Key: VUOBRPHNCYMIJC-UHFFFAOYSA-N
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Description

1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a cyclohexene ring, pyridine rings, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps The initial step often includes the formation of the cyclohexene ring through a Diels-Alder reaction or similar cyclization processThe reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of a cyclohexene ring, pyridine rings, and a diazinane trione core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c31-23-26(15-12-21-10-4-6-17-27-21,16-13-22-11-5-7-18-28-22)24(32)30(25(33)29-23)19-14-20-8-2-1-3-9-20/h4-8,10-11,17-18H,1-3,9,12-16,19H2,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOBRPHNCYMIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C(C(=O)NC2=O)(CCC3=CC=CC=N3)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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